FT-IR spectrum of 2-Methyl-1,4-dioxane-2-carboxylic acid
FT-IR spectrum of 2-Methyl-1,4-dioxane-2-carboxylic acid
An In-Depth Technical Guide to the FT-IR Spectrum of 2-Methyl-1,4-dioxane-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methyl-1,4-dioxane-2-carboxylic acid. The document is intended for researchers, chemists, and drug development professionals who utilize vibrational spectroscopy for structural elucidation and chemical characterization. We will deconstruct the molecular structure to predict its characteristic infrared absorptions, explain the causal mechanisms behind the spectral features, and present a hypothetical, yet robust, experimental protocol for acquiring high-quality data. The guide synthesizes foundational spectroscopic principles with practical, field-proven insights to serve as an authoritative reference for interpreting the spectrum of this bifunctional molecule.
Introduction: The Role of FT-IR in Structural Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides structural information on a molecular level. The principle is based on the absorption of infrared radiation by a molecule, which induces vibrations of its covalent bonds.[1] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, allowing for the identification of functional groups.[2]
2-Methyl-1,4-dioxane-2-carboxylic acid is a molecule of interest that incorporates two key functional groups: a cyclic ether (the 1,4-dioxane ring) and a carboxylic acid. This unique combination presents a distinct and interpretable FT-IR spectrum. This guide will walk through the theoretical basis for its spectrum, from sample preparation to the assignment of every significant absorption band.
Molecular Structure and Key Vibrational Units
To effectively interpret the FT-IR spectrum, we must first understand the molecule's structure and identify the bonds that will give rise to characteristic absorptions.
The key functional units are:
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Carboxylic Acid Group (-COOH): This group is responsible for the most dominant features in the spectrum, including the O-H, C=O, and C-O bonds.
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1,4-Dioxane Ring: This cyclic diether contributes characteristic C-O-C ether linkages and aliphatic C-H bonds.
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Aliphatic Moieties: The structure includes methyl (-CH₃) and methylene (-CH₂) groups, each with specific C-H stretching and bending modes.
Caption: Molecular structure highlighting key functional groups.
Experimental Protocol: A Self-Validating Approach
Acquiring a high-quality, reproducible FT-IR spectrum is paramount. The following protocol is designed to ensure data integrity.
3.1. Sample Preparation and Purity
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Rationale: The presence of water or solvent impurities can obscure critical spectral regions, particularly the O-H stretching region. The physical state of the sample (solid or liquid) and its intermolecular interactions dictate the observed spectrum. Carboxylic acids often exist as hydrogen-bonded dimers in their condensed state.[3][4]
-
Protocol:
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Purity Check: Ensure the sample is of high purity using a complementary technique (e.g., NMR or LC-MS).
-
Drying: Dry the sample under a high vacuum for several hours to remove residual water.
-
KBr Pellet Method (for solid samples):
-
Grind a small amount (1-2 mg) of the sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
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Press the mixture into a transparent pellet using a hydraulic press. The pellet should be clear, indicating uniform particle size and dispersion. This method provides a solid-state spectrum, preserving the native hydrogen-bonding network.
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-
3.2. Data Acquisition Workflow
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Rationale: Proper instrument setup and background correction are critical for generating a spectrum where peak positions and intensities are accurate.
-
Protocol:
-
Instrument: Utilize a modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
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Background Scan: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet). This scan measures the spectral contributions of atmospheric gases (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum.
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Parameters:
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Spectral Range: 4000 – 400 cm⁻¹
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Resolution: 4 cm⁻¹ (Provides a good balance between detail and signal-to-noise ratio).
-
Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.
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Apodization: Apply a Happ-Genzel apodization function for accurate peak shapes.
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Caption: Workflow for acquiring a high-quality FT-IR spectrum.
Detailed Spectral Interpretation
The can be divided into several key regions, each providing specific structural information.
4.1. The Hydroxyl (O-H) Stretching Region: 3300 - 2500 cm⁻¹
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Expected Observation: An extremely broad and intense absorption band spanning this entire region, likely centered around 3000 cm⁻¹.[3]
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Causality and Expertise: This signature feature is the hallmark of a carboxylic acid. The immense broadening is a direct consequence of strong intermolecular hydrogen bonding, where two molecules form a stable dimer.[1][5] This creates a continuum of O-H bond lengths and vibrational energies, causing the individual absorptions to coalesce into a single, massive envelope.[4] The sharp, weaker peaks of the C-H stretches are typically seen superimposed on this broad band.[3]
4.2. The Aliphatic C-H Stretching Region: 3000 - 2850 cm⁻¹
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Expected Observation: A series of sharp, medium-intensity peaks.
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Assignment:
4.3. The Carbonyl (C=O) Stretching Region: 1760 - 1700 cm⁻¹
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Expected Observation: A very strong and sharp absorption peak.
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Causality and Expertise: This is one of the most reliable and intense peaks in an IR spectrum.[8] For a saturated, aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is expected to appear around 1710 cm⁻¹ .[4][9] If the acid were a monomer (e.g., in a very dilute, non-polar solution), this peak would shift to a higher frequency (~1760 cm⁻¹).[4] The position at ~1710 cm⁻¹ is a self-validating piece of evidence for the dimeric structure suggested by the broad O-H stretch.
4.4. The Fingerprint Region: < 1500 cm⁻¹
This region contains a wealth of complex, overlapping absorptions that are unique to the molecule as a whole.
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C-H Bending Vibrations (1470 - 1365 cm⁻¹):
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Medium-intensity peaks corresponding to the scissoring and deformation modes of the -CH₂- and -CH₃ groups will be present here.[10]
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Coupled C-O Stretch and O-H Bend (1320 - 1210 cm⁻¹):
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Ether C-O-C Stretching (1140 - 1070 cm⁻¹):
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O-H Out-of-Plane Bending (960 - 900 cm⁻¹):
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A broad, medium-intensity "wagging" band may appear in this region, further confirming the carboxylic acid group.[5]
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Summary of Characteristic Absorptions
The following table summarizes the key diagnostic peaks expected in the .
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid (-COOH) | Strong, Very Broad |
| 2960 - 2850 | C-H Stretch (sp³) | -CH₃, -CH₂- | Medium, Sharp |
| ~1710 | C=O Stretch (Dimer) | Carboxylic Acid (-COOH) | Very Strong, Sharp |
| 1470 - 1365 | C-H Bend | -CH₃, -CH₂- | Medium |
| 1320 - 1210 | C-O Stretch / O-H Bend (Coupled) | Carboxylic Acid (-COOH) | Strong, Broad |
| 1140 - 1070 | C-O-C Stretch (Asymmetric) | Dioxane Ring (Ether) | Very Strong, Sharp |
| 960 - 900 | O-H Bend (Out-of-Plane) | Carboxylic Acid (-COOH) | Medium, Broad |
Conclusion
The is defined by a set of highly characteristic and mutually confirming absorption bands. The definitive signature is the combination of an exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and a very strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.[12] These features, supported by the strong C-O-C ether band near 1100 cm⁻¹ and the coupled C-O/O-H band around 1250 cm⁻¹, provide an unambiguous "fingerprint" for the molecule's structure. This guide provides the foundational framework for researchers to confidently identify and characterize this compound using FT-IR spectroscopy.
References
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. [Link]
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Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. TutorChase. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Clark, J. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. Doc Brown's Chemistry. [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder Department of Chemistry. [Link]
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LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Clark, J. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Doc Brown's Chemistry. [Link]
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Wade, Jr., L.G. (2003). The features of IR spectrum. Organic Chemistry, 5th ed.[Link]
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University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. UC Davis Chemistry. [Link]
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